2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound that features a furan ring and a pyrimidine ring The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of Furan and Pyrimidine Rings: The furan and pyrimidine rings are then coupled through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Furanones and pyrimidinones.
Reduction: Dihydropyrimidines and tetrahydrofurans.
Substitution: Various substituted furans and pyrimidines.
Scientific Research Applications
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: Contains a furan ring and is used in organic synthesis.
2,5-furandicarboxylic acid: Contains two furan rings and is used in the production of bioplastics.
Pyrimidine-2,4,6-trione: Contains a pyrimidine ring and is used in medicinal chemistry.
Uniqueness
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the combination of furan and pyrimidine rings in its structure. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[4-(furan-3-yl)-6-oxopyrimidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-3-8(7-1-2-16-5-7)11-6-12(9)4-10(14)15/h1-3,5-6H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXEAAOLQFDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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